Cas no 182187-39-9 (1H-Indole-5-methanol,1-(phenylsulfonyl)-)

1H-Indole-5-methanol,1-(phenylsulfonyl)- structure
182187-39-9 structure
Product Name:1H-Indole-5-methanol,1-(phenylsulfonyl)-
CAS No:182187-39-9
MF:C15H13NO3S
MW:287.333622694016
CID:134301
PubChem ID:2776208
Update Time:2025-04-19

1H-Indole-5-methanol,1-(phenylsulfonyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-5-methanol,1-(phenylsulfonyl)-
    • [1-(benzenesulfonyl)indol-5-yl]methanol
    • [1-(Phenylsulfonyl)-1H-indol-5-yl]methanol
    • [1-(PHENYLSULPHONYL)-1H-INDOL-5-YL]METHANOL
    • (1-(phenylsulfonyl)-1H-indol-5-yl)methanol
    • 1-Phenylsulfonylindole-5-methanol
    • FT-0605388
    • 182187-39-9
    • SCHEMBL8932772
    • benzenesulfonyl(1H-indol-5-yl)methanol
    • MFCD03086086
    • A812661
    • [1-(benzenesulfonyl)-1H-indol-5-yl]methanol
    • DTXSID10379890
    • AKOS015912275
    • Inchi: 1S/C15H13NO3S/c17-11-12-6-7-15-13(10-12)8-9-16(15)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2
    • InChI Key: GGRJZYLQIVBRJI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C=CC2C=C(CO)C=CC1=2)(=O)=O

Computed Properties

  • Exact Mass: 287.06200
  • Monoisotopic Mass: 287.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 67.7Ų

Experimental Properties

  • Density: 1.32
  • Boiling Point: 529.5°Cat760mmHg
  • Flash Point: 274°C
  • Refractive Index: 1.644
  • PSA: 67.68000
  • LogP: 3.45140

1H-Indole-5-methanol,1-(phenylsulfonyl)- Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39
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